Cas no 152237-41-7 (D,L-Dropropizine N,N-Dioxide)

D,L-Dropropizine N,N-Dioxide 化学的及び物理的性質
名前と識別子
-
- D,L-Dropropizine N,N-Dioxide
- Dropropizine N,N-Dioxide
- Dropropizine N,N-DioxideQ: What is Dropropizine N,N-Dioxide Q: What is the CAS Number of Dropropizine N,N-Dioxide
-
- インチ: 1S/C13H20N2O4/c16-11-13(17)10-14(18)6-8-15(19,9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2
- InChIKey: ORQHBRZAGJIZCU-UHFFFAOYSA-N
- SMILES: C(O)C(O)C[N+]1([O-])CC[N+]([O-])(C2=CC=CC=C2)CC1
D,L-Dropropizine N,N-Dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D681520-2.5mg |
D,L-Dropropizine N,N-Dioxide |
152237-41-7 | 2.5mg |
$167.00 | 2023-05-18 | ||
A2B Chem LLC | AX35582-100mg |
D,L-DropropizineN,N-Dioxide |
152237-41-7 | 100mg |
$1875.00 | 2024-01-03 | ||
TRC | D681520-10mg |
D,L-Dropropizine N,N-Dioxide |
152237-41-7 | 10mg |
$328.00 | 2023-05-18 | ||
TRC | D681520-25mg |
D,L-Dropropizine N,N-Dioxide |
152237-41-7 | 25mg |
$ 656.00 | 2023-09-07 | ||
TRC | D681520-100mg |
D,L-Dropropizine N,N-Dioxide |
152237-41-7 | 100mg |
$ 1949.00 | 2023-09-07 | ||
A2B Chem LLC | AX35582-25mg |
D,L-DropropizineN,N-Dioxide |
152237-41-7 | 25mg |
$711.00 | 2024-01-03 |
D,L-Dropropizine N,N-Dioxide 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
D,L-Dropropizine N,N-Dioxideに関する追加情報
D,L-Dropropizine N,N-Dioxide: A Comprehensive Overview
D,L-Dropropizine N,N-Dioxide, also known by its CAS number 152237-41-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. The name D,L-Dropropizine N,N-Dioxide itself highlights its stereochemical properties, with the "D,L" designation indicating a racemic mixture of enantiomers. The "N,N-Dioxide" suffix suggests the presence of an N-oxide functional group, which can influence the compound's reactivity and pharmacokinetic properties.
Recent studies have focused on the synthesis and characterization of D,L-Dropropizine N,N-Dioxide, particularly its role as an intermediate in the production of bioactive compounds. Researchers have explored its potential as a precursor for drugs targeting central nervous system disorders, such as anxiety and sleep disorders. The compound's structure, featuring a bicyclic framework, contributes to its ability to interact with specific receptor sites, making it a valuable tool in medicinal chemistry.
The synthesis of D,L-Dropropizine N,N-Dioxide involves a multi-step process that includes oxidation reactions to introduce the N-oxide group. This process is highly controlled to ensure stereochemical integrity, as maintaining the D,L configuration is crucial for the compound's biological activity. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the compound's purity and structure.
One of the most promising applications of D,L-Dropropizine N,N-Dioxide lies in its potential as an anxiolytic agent. Preclinical studies have demonstrated that this compound exhibits anxiolytic-like effects in animal models, suggesting it could be developed into a novel therapeutic for anxiety disorders. Additionally, its ability to modulate neurotransmitter systems makes it a candidate for investigating treatments for other neuropsychiatric conditions.
Another area of interest is the compound's role in drug delivery systems. The N-oxide group can enhance solubility and bioavailability, making D,L-Dropropizine N,N-Dioxide a potential carrier for poorly soluble drugs. Researchers are exploring its use in creating prodrugs that can be metabolized into active pharmaceutical ingredients within the body, thereby improving therapeutic efficacy.
The chemical stability of D,L-Dropropizine N,N-Dioxide under various conditions has also been investigated. Studies indicate that the compound is stable under normal storage conditions but may undergo degradation under extreme pH or temperature conditions. This information is critical for ensuring the compound's shelf life and proper handling during manufacturing processes.
In terms of safety, toxicological studies have been conducted to assess the potential risks associated with D,L-Dropropizine N,N-Dioxide. These studies have shown that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further research is needed to fully understand its long-term safety profile and potential for human use.
The development of D,L-Dropropizine N,N-Dioxide into a clinical drug candidate hinges on several factors, including its pharmacokinetic profile and manufacturing scalability. Current research efforts are focused on optimizing these aspects to ensure that the compound can be effectively translated from the laboratory to clinical trials.
In conclusion, D,L-Dropropizine N,N-Dioxide (CAS 152237-41-7) represents a promising compound with diverse applications in drug discovery and development. Its unique chemical properties and biological activity make it a valuable tool for researchers in various fields. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play a significant role in advancing therapeutic interventions for various medical conditions.
152237-41-7 (D,L-Dropropizine N,N-Dioxide) Related Products
- 1249277-32-4(1-(3-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 2361817-40-3(N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 2167539-00-4(7,7-diethyl-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)
- 4756-10-9(2-(2,5-dioxooxolan-3-yl)acetic Acid)
- 2287281-98-3(4-bromo-1-(2-cyclopropoxyethyl)-1H-1,2,3-benzotriazole)
- 1781019-63-3(3-Bromo-5-(1-methylethyl)-benzenemethanol)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 2060056-89-3(8-(2-nitrophenyl)-6-azaspiro3.4octan-5-one)




